molecular formula C9H13NO5 B296059 Diethyl 4-(hydroxyimino)-2-pentenedioate

Diethyl 4-(hydroxyimino)-2-pentenedioate

Cat. No.: B296059
M. Wt: 215.2 g/mol
InChI Key: GLBWGBBRYJWTFT-LXGGSRJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(hydroxyimino)-2-pentenedioate is a substituted pentenedioate ester featuring a hydroxyimino (NH-O) functional group at the 4-position. The hydroxyimino group confers unique reactivity, enabling participation in tautomerism and coordination chemistry, distinguishing it from simpler esters.

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.2 g/mol

IUPAC Name

diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate

InChI

InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7-

InChI Key

GLBWGBBRYJWTFT-LXGGSRJLSA-N

SMILES

CCOC(=O)C=CC(=NO)C(=O)OCC

Isomeric SMILES

CCOC(=O)/C=C/C(=N/O)/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CC(=NO)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s key differentiator is the hydroxyimino group, which contrasts with substituents in analogs:

  • Diethyl glutaconate (CAS 2049-67-4): A simple unsaturated diester lacking nitrogen-based functional groups, making it less reactive in nucleophilic additions .

Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
Diethyl 4-(hydroxyimino)-2-pentenedioate (Inferred) C₉H₁₃NO₅ ~215.21* Not provided Hydroxyimino (-N-O-), ester
Diethyl 4-(amino(phenyl)methylene)-2-pentenedioate C₁₆H₁₉NO₄ 289.33 53256-30-7 Amino(phenyl)methylene, ester
Diethyl glutaconate C₉H₁₄O₄ 186.21 2049-67-04 Ester, conjugated double bond
Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate C₂₀H₂₅N₅O₄ 407.45 338406-36-3 Cyano, piperazinyl-pyridine, ester

*Estimated based on structural similarity to Diethyl glutaconate with added hydroxyimino group.

Key Research Findings

Functional Group Impact: The hydroxyimino group’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated ester, promoting Michael addition reactions absent in Diethyl glutaconate .

Pharmaceutical Potential: Complex analogs like the piperazinyl-pyridine derivative highlight the role of nitrogen-rich substituents in bioactivity, a direction less explored for the hydroxyimino variant.

Thermal Stability: Aromatic substituents (e.g., phenyl in ) improve thermal stability compared to aliphatic hydroxyimino groups.

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